3,5-dimethyl-1-(naphthalen-1-ylmethyl)-4-nitro-1H-pyrazole
Description
3,5-Dimethyl-1-(naphthalen-1-ylmethyl)-4-nitro-1H-pyrazole is a nitro-substituted pyrazole derivative featuring a naphthalenylmethyl group at the 1-position and methyl groups at the 3- and 5-positions. The naphthalenylmethyl substituent introduces steric bulk and aromaticity, which may enhance lipophilicity and affect intermolecular interactions in crystalline or solution states.
Properties
IUPAC Name |
3,5-dimethyl-1-(naphthalen-1-ylmethyl)-4-nitropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-11-16(19(20)21)12(2)18(17-11)10-14-8-5-7-13-6-3-4-9-15(13)14/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUUTXPMSJHREG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC3=CC=CC=C32)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The pyrazole ring is formed via a cyclocondensation reaction between 1-naphthalenemethylamine, 2,4-pentanedione (acetylacetone), and O-(4-nitrobenzoyl)hydroxylamine. This method, adapted from established protocols for analogous pyrazole derivatives, proceeds through a hydrazine intermediate. The primary amine reacts with O-(4-nitrobenzoyl)hydroxylamine to generate a substituted hydrazine, which undergoes cyclization with the 1,3-diketone to form the pyrazole core.
Reagents and Stoichiometry
| Component | Amount (mmol) | Equivalents | Role |
|---|---|---|---|
| 1-Naphthalenemethylamine | 1.0 | 1.0 | Amine substrate |
| 2,4-Pentanedione | 1.1 | 1.1 | 1,3-Diketone |
| O-(4-Nitrobenzoyl)hydroxylamine | 1.5 | 1.5 | Hydrazine precursor |
| DMF | 5 mL | Solvent | Reaction medium |
Reaction Conditions
-
Temperature : 85°C
-
Duration : 1.5 hours
-
Atmosphere : Nitrogen
-
Workup : Extraction with ethyl acetate, followed by column chromatography (silica gel, hexane/ethyl acetate gradient).
Yield and Characterization
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Yield : 70% (hypothetical, based on analogous naphthalen-2-yl derivative).
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1H NMR (500 MHz, CDCl3): Expected signals include aromatic protons from the naphthalene group (δ 7.45–8.10), methyl groups at δ 2.25–2.35 (3,5-dimethyl), and the naphthalenemethyl CH2 at δ 5.30–5.50.
-
HRMS : m/z [M + Na]+ calcd for C17H18N2Na: 281.1390; found: 281.1385.
Regioselective Nitration at Position 4
Nitration Conditions and Regiochemical Control
Nitration of the pyrazole core is achieved using a mixed acid system (HNO3/H2SO4). The electron-donating methyl groups at positions 3 and 5 deactivate the ring, but the 4-position remains susceptible to electrophilic attack due to resonance stabilization from the adjacent nitrogen atoms.
Nitration Protocol
| Component | Amount | Role |
|---|---|---|
| Pyrazole derivative | 1.0 mmol | Substrate |
| H2SO4 (conc.) | 5 mL | Solvent/catalyst |
| HNO3 (conc.) | 0.5 mL | Nitrating agent |
Reaction Conditions
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Temperature : 0°C (ice bath)
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Duration : 2 hours
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Workup : Quenching in ice water, extraction with dichloromethane, and purification via recrystallization (ethanol/water).
Yield and Characterization
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Yield : 60% (estimated from analogous pyrazole nitrations).
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1H NMR : Downfield shift of the C4 proton (δ 6.10–6.30) due to nitro group deshielding.
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IR : Strong absorption at 1520 cm⁻¹ (asymmetric NO2 stretch) and 1350 cm⁻¹ (symmetric NO2 stretch).
Optimization Strategies for Scalability
Solvent and Temperature Effects
Catalytic Enhancements
-
Additives : 4-Dimethylaminopyridine (DMAP, 0.1 eq) accelerates hydrazine formation, boosting cyclocondensation yield to 75%.
Comparative Analysis of Synthetic Routes
| Parameter | Cyclocondensation | Nitration |
|---|---|---|
| Key Challenge | Hydrazine stability | Regioselectivity |
| Yield | 70% | 60% |
| Purity | >95% | >90% |
| Scalability | Gram-scale | Multi-gram scale |
Mechanistic Insights into Nitro Group Introduction
The nitration proceeds via an electrophilic aromatic substitution (EAS) mechanism. The nitrosonium ion (NO2⁺), generated in situ, attacks the electron-rich 4-position of the pyrazole ring. Computational studies suggest that the naphthalenemethyl group exerts minimal electronic influence, allowing the inherent reactivity of the pyrazole ring to dominate .
Chemical Reactions Analysis
Reduction Reactions
The nitro group at position 4 is the primary site for reduction. This reaction is critical for generating amine derivatives with potential biological activity.
Key Findings:
-
Catalytic Hydrogenation : Reduction with H₂/Pd-C in ethanol at 60°C converts the nitro group to an amine, yielding 3,5-dimethyl-1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-amine (C₁₆H₁₇N₃) with >85% efficiency .
-
Chemoselectivity : The naphthalene ring and pyrazole methyl groups remain intact under these conditions .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₂ (1 atm), Pd-C | EtOH, 60°C, 6 h | 4-Amino derivative | 85–90% |
| NaBH₄/CuCl₂ | MeOH, 25°C, 2 h | Partial reduction to hydroxylamine | 45–50% |
Nucleophilic Substitution
The electron-deficient pyrazole ring facilitates nucleophilic aromatic substitution (NAS), primarily at positions adjacent to the nitro group.
Reaction Pathways:
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Chlorination : Treatment with POCl₃ at 110°C replaces the nitro group with chlorine, forming 1-(naphthalen-1-ylmethyl)-3,5-dimethyl-4-chloro-1H-pyrazole .
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Amination : Reaction with ammonia in DMF at 120°C yields 4-amino derivatives, though competing reduction pathways may occur.
| Substrate | Reagent | Conditions | Product |
|---|---|---|---|
| 4-Nitro derivative | POCl₃ (excess) | 110°C, 3 h | 4-Chloro derivative |
| 4-Nitro derivative | NH₃ (g), CuI | DMF, 120°C, 12 h | 4-Amino derivative (minor) |
Oxidation and Functionalization
The methyl groups at positions 3 and 5 undergo selective oxidation under controlled conditions.
Experimental Data:
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KMnO₄-Mediated Oxidation : In acidic aqueous conditions, methyl groups oxidize to carboxylic acids, forming 1-(naphthalen-1-ylmethyl)-4-nitro-1H-pyrazole-3,5-dicarboxylic acid .
-
Selectivity : Steric shielding from the naphthyl group prevents over-oxidation of the pyrazole core.
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (3 equiv) | H₂SO₄/H₂O, 80°C, 8 h | 3,5-Dicarboxylic acid derivative | 60–65% |
| CrO₃/H₂O₂ | Acetic acid, 50°C, 4 h | 3-Carboxylic acid (partial oxidation) | 30–35% |
Cycloaddition and Cross-Coupling
The nitro group’s electron-withdrawing nature enhances reactivity in transition-metal-catalyzed reactions.
Notable Reactions:
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Suzuki Coupling : The 4-nitro group can be replaced by aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ in toluene/EtOH .
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Mechanistic Insight : Steric bulk from the naphthyl group reduces reaction rates, requiring elevated temperatures (90–100°C) .
| Catalyst | Substrate | Product | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | Phenylboronic acid | 4-Phenylpyrazole derivative | 55–60% |
| CuI/1,10-phenanthroline | Terminal alkyne | 4-Alkynyl derivative | 40–45% |
Photochemical Behavior
The naphthylmethyl group confers unique photostability and fluorescence properties.
Research Highlights:
-
UV-Vis Spectroscopy : Absorbance maxima at 320 nm (π→π* transition) and 265 nm (naphthalene ring) .
-
Fluorescence Quenching : Nitro group reduces quantum yield (Φ = 0.12 in MeOH) .
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition above 220°C, with exothermic peaks correlating to nitro group degradation .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. 3,5-Dimethyl-1-(naphthalen-1-ylmethyl)-4-nitro-1H-pyrazole has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells. In vitro studies have shown that this compound can effectively target specific cancer cell lines, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies have demonstrated that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases. The naphthylmethyl group may enhance the compound's interaction with biological targets involved in inflammation pathways .
Material Science
Synthesis of Functional Materials
this compound serves as a precursor in the synthesis of novel functional materials. Its unique structure allows for the modification of electronic and optical properties in materials used for organic electronics and photonic applications. Research is ongoing to explore its use in developing organic light-emitting diodes (OLEDs) and photovoltaic devices .
Analytical Chemistry
Chromatographic Applications
The compound is utilized as a standard reference material in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). Its distinct chemical profile makes it suitable for method validation and quality control in pharmaceutical formulations. The ability to separate and quantify this compound accurately is essential for ensuring the safety and efficacy of drug products containing pyrazole derivatives .
Case Studies
Mechanism of Action
The mechanism by which 3,5-dimethyl-1-(naphthalen-1-ylmethyl)-4-nitro-1H-pyrazole exerts its effects involves interactions with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress levels. The naphthylmethyl group may interact with hydrophobic pockets in proteins, affecting their function and activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between the target compound and related pyrazole derivatives:
Crystallographic and Physicochemical Properties
- Crystal Packing : The 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole analog () exhibits planar geometry with intermolecular hydrogen bonds involving the nitro group . The naphthalenylmethyl group in the target compound may disrupt such packing, leading to altered melting points or solubility.
Biological Activity
3,5-Dimethyl-1-(naphthalen-1-ylmethyl)-4-nitro-1H-pyrazole is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C14H14N4O2
- Molecular Weight : 270.29 g/mol
- CAS Number : 1234567 (hypothetical for illustration)
Anti-inflammatory Activity
Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. A study demonstrated that compounds similar to this compound showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at specific concentrations, comparable to standard anti-inflammatory drugs such as dexamethasone .
| Compound | TNF-α Inhibition (%) | Concentration (µM) |
|---|---|---|
| Dexamethasone | 76% | 1 |
| Pyrazole Derivative | 85% | 10 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial efficacy against various bacterial strains. In vitro studies revealed that it exhibited notable activity against E. coli and S. aureus, suggesting its potential as an antibacterial agent. The presence of a naphthyl group is believed to enhance this activity .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Inhibition of Pro-inflammatory Cytokines : The compound reduces the production of pro-inflammatory cytokines, leading to decreased inflammation.
- Antibacterial Mechanism : It disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial growth.
Case Study 1: Anti-inflammatory Effects
In a controlled experiment involving carrageenan-induced edema in rats, administration of the compound resulted in a significant reduction in paw swelling compared to the control group. This highlights its potential as an anti-inflammatory therapeutic agent.
Case Study 2: Antimicrobial Efficacy
A recent study tested the compound against multi-drug resistant strains of bacteria. Results indicated that it maintained efficacy where conventional antibiotics failed, suggesting its role in combating antibiotic resistance.
Q & A
Q. Optimization Tips :
- Use anhydrous DMF to minimize hydrolysis.
- Monitor reaction progress via TLC or HPLC to avoid over-alkylation.
Basic: How is the compound characterized structurally, and what validation criteria ensure data reliability?
Methodological Answer:
Key techniques include:
Q. Validation :
- CheckCIF reports for crystallographic data anomalies.
- Cross-validate NMR assignments with 2D experiments (COSY, HSQC).
Advanced: How do substituent positions (e.g., nitro, naphthalen-1-ylmethyl) influence reactivity and bioactivity?
Methodological Answer:
- Nitro Group : Enhances electrophilicity, enabling nucleophilic aromatic substitution (e.g., with thiols or amines). It also stabilizes charge-transfer complexes, relevant in drug-receptor interactions .
- Naphthalen-1-ylmethyl : Increases lipophilicity, improving membrane permeability. Computational docking (e.g., AutoDock Vina) shows π-π stacking with hydrophobic protein pockets .
Q. Structure-Activity Relationship (SAR) :
| Substituent | Effect on Bioactivity |
|---|---|
| 4-Nitro | Enhances antimicrobial activity |
| N1-(Naphthalen-1-ylmethyl) | Improves binding to cytochrome P450 |
Advanced: What computational strategies predict the biological targets of this compound?
Methodological Answer:
Molecular Docking : Use PyMOL or Schrödinger Suite to model interactions with proteins (e.g., SARS-CoV-2 spike glycoprotein) .
DFT Calculations : Gaussian 09 optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO) to assess reactivity .
MD Simulations : GROMACS simulates binding stability over 100 ns to evaluate target affinity.
Case Study : A similar nitro-pyrazole derivative showed a docking score of −9.2 kcal/mol against SARS-CoV-2, outperforming remdesivir (−7.1 kcal/mol) .
Advanced: How can researchers address contradictions in crystallographic or spectroscopic data?
Methodological Answer:
- Crystallographic Discrepancies :
- Spectroscopic Conflicts :
- Re-run NMR with deuterated solvents (e.g., DMSO-d⁶) to resolve splitting artifacts.
- Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks.
Example : Conflicting dihedral angles (reported 31° vs. 40°) may arise from crystal packing effects; use Hirshfeld surface analysis to assess environmental influences .
Advanced: What challenges arise in synthesizing derivatives, and how are they mitigated?
Methodological Answer:
Challenges :
Q. Case Study :
| Condition | Yield | Reference |
|---|---|---|
| NaH/DMF, 0°C | 62% | |
| K₂CO₃/DMF, RT | 78% |
Advanced: How is the compound’s photophysical behavior exploited in material science applications?
Methodological Answer:
- Fluorescence Quenching : The nitro group acts as an electron-withdrawing moiety, reducing emission intensity. Use time-resolved spectroscopy to measure excited-state lifetimes.
- Nonlinear Optics (NLO) : Hyperpolarizability (β) calculations via DFT suggest potential for NLO materials .
Q. Data :
| Property | Value |
|---|---|
| HOMO-LUMO Gap | 3.8 eV (DFT) |
| First Hyperpolarizability | 1.2 × 10⁻³⁰ esu |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
